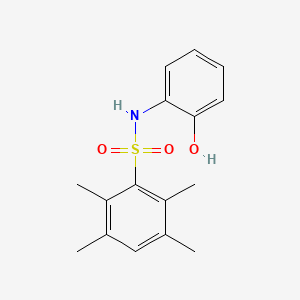

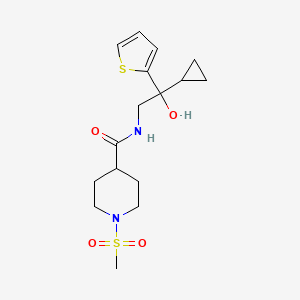

![molecular formula C18H18ClN3O3S2 B2436564 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide CAS No. 1325305-88-1](/img/structure/B2436564.png)

4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups: one of them is a benzene ring with a chlorine atom and an ethyl group attached to it, and the other is a thiophene ring attached to a carbonyl group, which is in turn attached to a 3,5-dimethylpyrazole ring .

Molecular Structure Analysis

The compound contains several interesting functional groups. The sulfonamide group is a key functional group in many pharmaceuticals, and the thiophene and pyrazole rings are common in many biologically active compounds. The chlorine atom on the benzene ring could potentially be reactive and could be involved in further reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the sulfonamide, thiophene, and pyrazole groups could potentially make the compound polar and capable of forming hydrogen bonds, which would affect its solubility in different solvents .Applications De Recherche Scientifique

Synthesis and Derivative Formation

- A methodology for synthesizing derivatives of benzenesulfonamide, including those structurally related to 4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-ethylbenzenesulfonamide, has been developed. These compounds have been synthesized with good yield using microwave heating and show excellent to moderate antimicrobial activities, with significant potency against bacteria (Sojitra et al., 2016).

Antimicrobial and Anticancer Activities

- Certain derivatives have been synthesized and evaluated for their cytotoxic and carbonic anhydrase inhibitory effects. One compound in particular demonstrated high tumor selectivity and potency, suggesting its potential as an anticancer agent (Gul et al., 2016).

Corrosion Inhibition

- Derivatives of this chemical class have been examined for their corrosion inhibition efficiency. They have demonstrated excellent inhibitory effects on carbon steel in hydrochloric acid, suggesting their potential as corrosion inhibitors (Tawfik, 2015).

Enzyme Inhibition

- The compound's derivatives have shown strong inhibition of human carbonic anhydrases, making them relevant in therapeutic contexts, particularly as enzyme inhibitors (Sapegin et al., 2018).

Anti-Inflammatory Activity

- Some derivatives have been synthesized and assessed for anti-inflammatory activity. Notable among these compounds are those displaying significant anti-inflammatory effects (Sunder & Maleraju, 2013).

Anticancer Potential

- A range of benzenesulfonamide derivatives have been evaluated for their anticancer effects. Several compounds have been identified with promising anticancer activities, particularly against hepatocellular carcinoma (Gomha et al., 2016).

Orientations Futures

The future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and eventually tested in clinical trials. Additionally, the compound could be used as a starting point for the synthesis of new compounds .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imidazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The structural modification caused by changing the substituents in the sulfonamide moiety has a wide impact on the anti-viral activity of similar compounds . This suggests that the compound may interact with its targets, leading to changes that contribute to its biological activity.

Biochemical Pathways

Compounds with similar structures have been found to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may affect multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

Compounds with similar structures are known to be highly soluble in water and other polar solvents , which may impact their bioavailability.

Result of Action

A molecular simulation study of a similar compound showed potent in vitro antipromastigote activity, characterized by lower binding free energy . This suggests that this compound may have similar molecular and cellular effects.

Action Environment

For example, the pH of the environment can affect the solubility and therefore the bioavailability of the compound .

Propriétés

IUPAC Name |

4-chloro-N-[2-(3,5-dimethylpyrazole-1-carbonyl)thiophen-3-yl]-N-ethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3S2/c1-4-21(27(24,25)15-7-5-14(19)6-8-15)16-9-10-26-17(16)18(23)22-13(3)11-12(2)20-22/h5-11H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATLMXGXYRPRQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)N2C(=CC(=N2)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

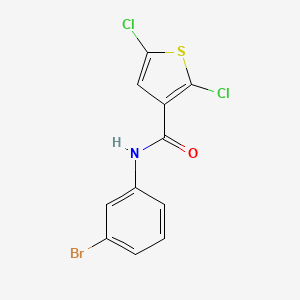

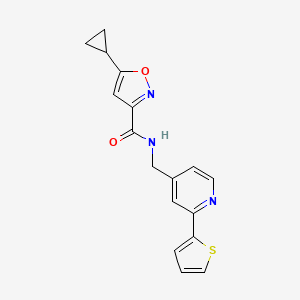

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)

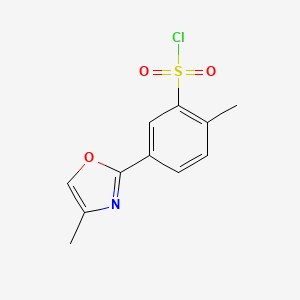

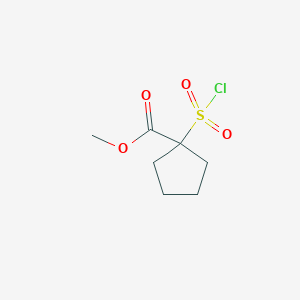

![3-methyl-5-((3-(pyrimidin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2436491.png)

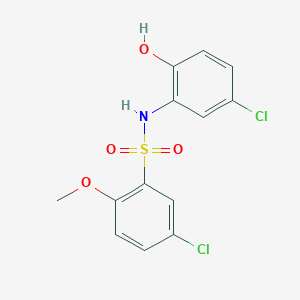

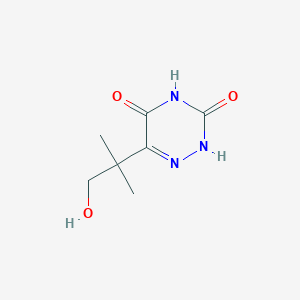

![1-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-4-[1-(pyridin-3-yl)ethyl]piperazine](/img/structure/B2436493.png)

![2-Methyl-5-((4-methylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2436496.png)

![N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B2436503.png)